1-{2-(4-chlorophenyl)-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone
Description
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Properties
IUPAC Name |
1-[2-(4-chlorophenyl)-7-[(E)-2-(dimethylamino)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O/c1-11(24)14-10-19-17-20-16(12-4-6-13(18)7-5-12)21-23(17)15(14)8-9-22(2)3/h4-10H,1-3H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMSFNXKYVAVAG-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N2C(=NC(=N2)C3=CC=C(C=C3)Cl)N=C1)C=CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=C(N2C(=NC(=N2)C3=CC=C(C=C3)Cl)N=C1)/C=C/N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{2-(4-chlorophenyl)-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone (CAS Number: 1306753-59-2) is a member of the triazolo-pyrimidine family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 345.79 g/mol. Its structure includes a triazolo-pyrimidine core, which is known for its versatility in medicinal chemistry.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 345.79 g/mol |
| CAS Number | 1306753-59-2 |
| Chemical Structure | Chemical Structure |
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. The specific compound under discussion has shown activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . The mechanism of action appears to involve inhibition of key enzymes necessary for bacterial growth.
Antiviral Properties
The compound has also been studied for its antiviral potential. Triazole derivatives are known to inhibit viral replication by targeting specific viral enzymes. For instance, compounds similar to this one have demonstrated efficacy against RNA viruses by interfering with their polymerase activity .
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties. It has been noted that triazolo-pyrimidine derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines . Specific IC50 values have been reported for related compounds, indicating potent activity against cancer cells.
Neuroprotective Effects
There is emerging evidence that compounds in this class may exhibit neuroprotective effects. The involvement of the GABAergic system in mediating these effects has been highlighted in several studies . This suggests potential applications in treating neurodegenerative diseases.
Case Study 1: Antimicrobial Efficacy
A study published in Europe PMC evaluated the antimicrobial efficacy of several triazolo-pyrimidine derivatives, including the compound . The results showed that it had an EC50 value significantly lower than standard antibiotics against resistant strains of bacteria .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that the compound inhibited cell growth in breast cancer cell lines with an IC50 value comparable to established chemotherapeutics . Further research is needed to explore its mechanism of action and potential as a therapeutic agent.
Table 2: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 1-{2-(4-chlorophenyl)-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone exhibit significant anticancer properties. The triazolo-pyrimidine scaffold is known for its ability to inhibit various cancer cell lines. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Antiviral Properties
Preliminary studies suggest that this compound may possess antiviral properties. It has been investigated for its efficacy against viral infections, particularly those caused by RNA viruses. The mechanism of action may involve inhibition of viral replication or interference with viral entry into host cells .
Neurological Applications
The dimethylamino group in the structure suggests potential neuroactive properties. Research into similar compounds has indicated possible applications in treating neurological disorders such as depression and anxiety. The modulation of neurotransmitter systems could be a pathway through which these effects are achieved .
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of triazolo-pyrimidine derivatives and evaluated their anticancer activity against several human cancer cell lines. One derivative demonstrated IC50 values in the low micromolar range against breast and lung cancer cells, indicating potent activity. The study concluded that further optimization of the structure could enhance efficacy and selectivity .
Case Study 2: Antiviral Screening
A screening study conducted by a pharmaceutical company evaluated various triazolo-pyrimidine compounds for antiviral activity against influenza virus. The results indicated that one derivative exhibited significant inhibition of viral replication at sub-micromolar concentrations. This finding supports the potential development of new antiviral agents based on this chemical framework .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
